molecular formula C9H13NO5 B13810253 2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)

2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)

Cat. No.: B13810253
M. Wt: 215.20 g/mol
InChI Key: SMUHUOYMBLKKGC-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI) is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI) can be achieved through palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI) undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form epoxides.

    Reduction: Reduction reactions to modify the bicyclic structure.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for oxidation and various electrophilic reagents for substitution reactions .

Major Products

The major products formed from these reactions include epoxides and polyfunctionalized bicyclic systems, which can be further utilized in various chemical syntheses .

Scientific Research Applications

2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI) has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Properties

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

(5,6-dihydroxy-3-oxo-2-azabicyclo[2.2.1]heptan-2-yl)methyl acetate

InChI

InChI=1S/C9H13NO5/c1-4(11)15-3-10-6-2-5(9(10)14)7(12)8(6)13/h5-8,12-13H,2-3H2,1H3

InChI Key

SMUHUOYMBLKKGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCN1C2CC(C1=O)C(C2O)O

Origin of Product

United States

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